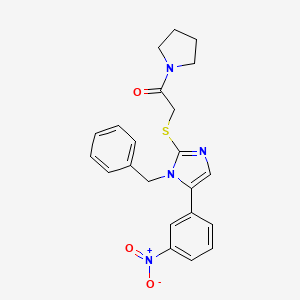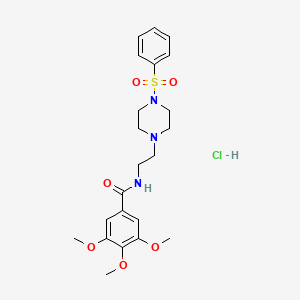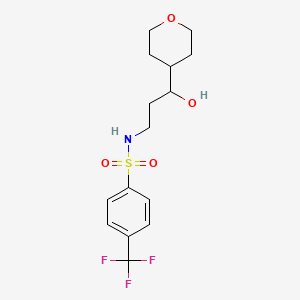
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-4-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-4-(trifluoromethyl)benzenesulfonamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzenesulfonamide derivatives with potential biological activities, such as inhibition of kynurenine 3-hydroxylase, carbonic anhydrases, and cyclooxygenase-2, which are relevant to the analysis of similar sulfonamide compounds .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves multi-step reactions starting from substituted benzaldehydes or benzenesulfonyl chlorides. For instance, the synthesis of kynurenine 3-hydroxylase inhibitors involved the preparation of phenylthiazolyl benzenesulfonamides . Similarly, indeno[1,2-c]pyrazolyl benzenesulfonamides were synthesized from substituted benzaldehydes and hydrazinobenzenesulfonamide . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups that influence the compound's binding affinity and selectivity towards biological targets. For example, the crystal structure of a pyrazolyl benzenesulfonamide showed coplanarity between the pyrazole and benzenesulfonamide rings . This structural information is crucial for understanding the molecular interactions and designing compounds with desired biological activities.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, including those that lead to the inhibition of enzymes. For instance, tetrafluorobenzenesulfonamides were found to be potent inhibitors of carbonic anhydrase isozymes . The presence of a trifluoromethyl group on the benzene ring is a common feature in many biologically active sulfonamides, which suggests that the compound may also exhibit similar reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and pharmacokinetic profiles, are influenced by their molecular structure. For example, the introduction of a propionyl group improved the pharmacological profile of a COX-2 inhibitor, making it suitable for oral and parenteral administration . The presence of electron-donating or withdrawing groups on the benzene ring can also affect the compound's acidity, lipophilicity, and overall bioactivity .
Aplicaciones Científicas De Investigación
Anti-Inflammatory and Analgesic Applications
One study explored the synthesis and characterization of celecoxib derivatives, including sulfonamide compounds, for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The research revealed that certain derivatives exhibited significant anti-inflammatory and analgesic activities without causing notable tissue damage in liver, kidney, colon, and brain, suggesting potential therapeutic applications in managing inflammation and pain (Ş. Küçükgüzel et al., 2013).
Anticancer and Antimicrobial Properties
Another aspect of sulfonamide research focuses on their antimicrobial and anticancer properties. Several studies have synthesized sulfonamide derivatives and tested their cytotoxic activities against various cancer cell lines and microbial strains. These studies found that some sulfonamides showed promising cytotoxic activities, indicating potential applications in cancer therapy and infection control (H. Gul et al., 2016; H. Gul et al., 2017).
Enzyme Inhibition for Therapeutic Targets
Sulfonamide derivatives have also been studied for their inhibitory effects on various enzymes, such as carbonic anhydrase, which plays a role in physiological processes including respiration and pH regulation. The inhibition of carbonic anhydrase by sulfonamides suggests potential therapeutic applications in conditions where modulation of enzyme activity is beneficial (H. Gul et al., 2017; H. Gul et al., 2016).
Advanced Materials and Sensing Applications
Research into sulfonamide compounds extends beyond pharmaceutical applications to include materials science, where these compounds are explored for their potential in creating advanced materials with specific functional properties. For instance, a novel pyrazoline-based sulfonamide derivative has been developed as a fluorometric "turn-off" sensor for Hg2+, showcasing the versatility of sulfonamides in environmental monitoring and materials science (Ebru Bozkurt & H. Gul, 2018).
Propiedades
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO4S/c16-15(17,18)12-1-3-13(4-2-12)24(21,22)19-8-5-14(20)11-6-9-23-10-7-11/h1-4,11,14,19-20H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGUHIYDYCTZRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

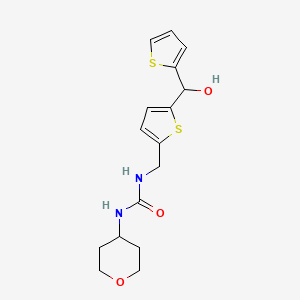
![1-Methyl-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline](/img/structure/B2528168.png)


![3-[[5-[(2-Chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2528173.png)

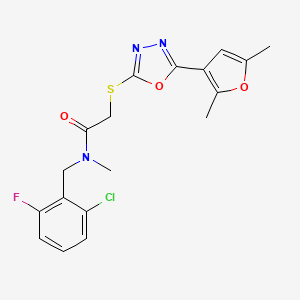
![9-benzyl-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2528179.png)
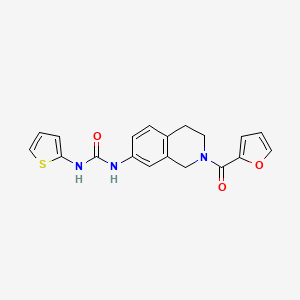
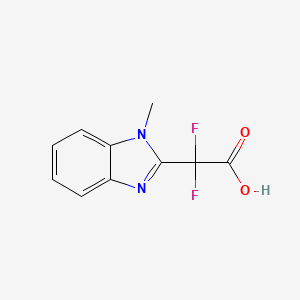
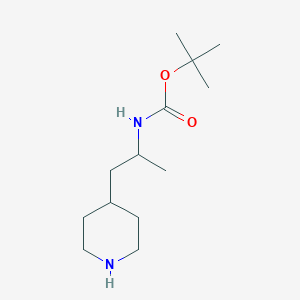
![17-(4-Nitrophenyl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2528185.png)
